molecular formula C17H16FN3O3 B2729614 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide CAS No. 1903606-50-7

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide

Cat. No.: B2729614
CAS No.: 1903606-50-7
M. Wt: 329.331
InChI Key: OFXMQOQZJBMFOZ-UHFFFAOYSA-N
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Description

N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered ring. Key structural elements include:

  • A 7-fluoro substituent on the benzoxazepine ring, which may enhance metabolic stability and influence electronic properties.
  • A 3-oxo group contributing to hydrogen-bonding interactions.
  • An ethyl linker connecting the benzoxazepine to an isonicotinamide moiety, introducing a pyridine-based amide group.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c18-14-1-2-15-13(9-14)10-21(16(22)11-24-15)8-7-20-17(23)12-3-5-19-6-4-12/h1-6,9H,7-8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXMQOQZJBMFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide is a complex organic compound with potential therapeutic applications. This compound features a unique combination of structural elements that may enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structural Overview

The compound consists of a benzo[f][1,4]oxazepine moiety and an isonicotinamide group, which may contribute to its biological activities. The presence of a fluorine atom is expected to influence its pharmacokinetic properties and binding affinity to biological targets.

Feature Description
Molecular Formula C18H15FN3O3
Molecular Weight 348.33 g/mol
CAS Number 2034348-14-4
Structural Components Benzo[f][1,4]oxazepine, Isonicotinamide

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Interaction : Its structural components allow for interaction with various receptors, potentially modulating their activity.
  • Cytotoxic Effects : Studies suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MTT Assays : Compounds from related classes have demonstrated antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468. Notably, these studies revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of benzoxazepine derivatives have been explored in several studies. While some derivatives showed limited activity against specific bacterial strains, others demonstrated significant inhibition:

  • Bacterial Pathogens : Certain synthesized derivatives displayed notable antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Cytotoxicity : A study involving the synthesis and evaluation of oxazepine derivatives found that some compounds exhibited significant cytotoxicity against various cancer cell lines with varying effects on cytokine release (IL-6 and TNF-α), suggesting potential anti-inflammatory properties as well .
  • Antimicrobial Efficacy : Another investigation into benzoxazepine derivatives reported their effectiveness against specific microbial strains, indicating a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in recent literature, share structural similarities with the target molecule and provide insights into substituent effects and bioactivity trends.

Key Structural Analogs

Compound Name & ID Structure Highlights Key Substituents Molecular Weight (Calculated) Purity/Analytical Data Potential Biological Relevance
Target Compound Benzo[f][1,4]oxazepine core, 7-F, 3-oxo, ethyl-isonicotinamide - Fluoro (C7)
- Isonicotinamide (terminal)
~399.38 g/mol Not reported Hypothesized CNS or kinase-targeted activity
Compound 11p Benzo[e][1,4]diazepine core, but-3-en-1-yl, pyrimido[4,5-d]pyrimidinyl - Butenyl chain (C5)
- Pyrimido-pyrimidine (C7)
~742.85 g/mol Purity: Not specified Kinase inhibition (implied by pyrimido-pyrimidine motif)
Compound 11o Benzo[e][1,4]diazepine core, benzylamino, phenylacetamide - Benzylamino (amide)
- Phenylacetamide (C8)
~883.97 g/mol Purity: 96% (HPLC)
Rf: 0.35 (1:10 MeOH:CH2Cl2)
Anti-inflammatory or CNS modulation (amide-rich structure)

Structural and Functional Analysis

Core Heterocycle Differences
  • Target Compound : Features a benzo[f][1,4]oxazepine ring (oxygen and nitrogen in a seven-membered ring), which is less common than benzodiazepines but offers distinct conformational flexibility.
  • Compounds 11p/11o : Utilize a benzo[e][1,4]diazepine core (two nitrogens), a scaffold widely explored for anxiolytic and kinase-inhibitory properties .
Substituent Effects
  • Fluoro vs. Hydrophobic Chains : The target’s 7-fluoro group likely improves metabolic stability and membrane permeability compared to 11p’s butenyl chain , which may increase lipophilicity but reduce solubility.
  • Terminal Moieties: The target’s isonicotinamide (pyridine-4-carboxamide) could enhance binding to nicotinic receptors or kinases, whereas 11o’s benzylamino-acetamide and 11p’s pyrimido-pyrimidine suggest divergent target affinities (e.g., GPCRs vs. kinase ATP pockets).
Analytical and Pharmacokinetic Insights
  • Purity : Compound 11o demonstrates 96% purity via HPLC , suggesting robust synthetic protocols. The target compound’s purity data are unavailable, highlighting a research gap.
  • Chromatographic Behavior : 11o’s Rf value (0.35) indicates moderate polarity, aligning with its amide-rich structure. The target’s fluoro and pyridine groups may lower polarity, necessitating alternative solvent systems for purification.

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